2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride
Description
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride (CAS: 1774897-29-8) is a pyridine derivative with a methoxy group at the 2-position and a piperidin-3-yloxy substituent at the 4-position, forming a dihydrochloride salt. Its molecular formula is C₁₁H₁₈Cl₂N₂O₂, with a molecular weight of 281.18 g/mol . The compound is cataloged under MDL number MFCD26097140 and is typically stored under unspecified conditions .
Properties
IUPAC Name |
2-methoxy-4-piperidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-7-9(4-6-13-11)15-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLADBSQOLYFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)OC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride typically involves the reaction of 2-methoxypyridine with piperidin-3-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Physical Properties : White solid, melting point 200–207°C .
- Safety Profile: Classified as harmful upon acute exposure (inhalation, ingestion, or dermal contact), with delayed effects noted. Chronic toxicity data are unavailable .
- Key Differences: Substituents: Contains a bulkier diphenylmethoxy group instead of a pyridine-methoxy system. Solubility: Limited data, but the diphenyl group likely reduces water solubility compared to the pyridine-based compound. Applications: Primarily used in research settings, with stringent safety protocols required during handling .
2-Methoxy-6-(piperidin-3-yloxy)pyridinedihydrochloride (CAS: 898772-32-2)
- Molecular Formula : C₁₁H₁₈Cl₂N₂O₂ (same as the target compound)
- Molecular Weight : 281.18 g/mol .
- Structural Distinction : Positional isomer of the target compound, with the piperidinyloxy group at the 6-position of the pyridine ring instead of the 4-position.
- Implications : Positional isomerism may alter electronic properties, solubility, and receptor-binding affinity, impacting biological activity .
N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (20b)
- Structural Features : Contains a methoxy group and a 4-methylpiperazine substituent on a pyrimido-oxazine scaffold .
- Key Differences: Complexity: Larger, polycyclic structure with a pyrimido-oxazine core.
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 4- vs. 6-substitution on pyridine (CAS 1774897-29-8 vs. 898772-32-2) could influence pharmacokinetics, such as metabolic stability or target engagement .
- Bulkier Substituents : 4-(Diphenylmethoxy)piperidine HCl’s lipophilic diphenyl group may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the pyridine-based compounds .
- Synthetic Utility : The target compound’s dihydrochloride salt form likely improves crystallinity and handling, a common strategy for amine-containing pharmaceuticals .
Biological Activity
2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
- Chemical Name: this compound
- CAS Number: 1774897-29-8
- Molecular Formula: C12H16Cl2N2O2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route includes the following key steps:
- Formation of the Pyridine Ring: The pyridine structure is formed through a nucleophilic substitution reaction.
- Attachment of the Piperidine Moiety: The piperidine ring is introduced via an etherification reaction with appropriate precursors.
- Hydrochloride Salt Formation: The final product is converted into its dihydrochloride salt form for enhanced solubility and stability.
This compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This modulation enhances the receptor's response to acetylcholine without directly activating it, potentially leading to therapeutic effects in conditions like Alzheimer's disease and schizophrenia .
Pharmacological Effects
- Cognitive Enhancement: Preclinical studies suggest that M4 PAMs can improve cognitive function by modulating neurotransmitter systems involved in learning and memory .
- Antipsychotic Properties: Research indicates that compounds targeting M4 receptors may alleviate symptoms in models of psychosis, showing promise for treating schizophrenia .
- Neuroprotective Effects: There is evidence suggesting that this compound may protect against neurodegeneration, making it a candidate for further exploration in neurodegenerative diseases .
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds and their implications for therapeutic use:
In Vitro and In Vivo Studies
In vitro assays have shown that this compound interacts with cellular pathways associated with cognitive function and synaptic plasticity. In vivo studies have demonstrated its efficacy in reducing behavioral symptoms related to anxiety and psychosis in rodent models .
Toxicology and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Q & A
Basic: What are the critical steps for synthesizing 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride with high purity?
Methodological Answer:
Synthesis typically involves:
- Functional Group Protection : Protect reactive groups (e.g., hydroxyl or amine) to prevent side reactions during coupling.
- Coupling Reaction : Use Mitsunobu or nucleophilic substitution to attach the piperidine-3-oxy moiety to the pyridine ring .
- Salt Formation : React the free base with HCl to form the dihydrochloride salt, enhancing solubility and stability.
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .
Basic: How can researchers optimize solubility for in vitro assays?
Methodological Answer:
- Solvent Selection : Use polar solvents (water, DMSO) due to the dihydrochloride salt’s ionic nature. For low aqueous solubility, employ co-solvents (e.g., 10% DMSO in PBS) .
- pH Adjustment : Maintain pH 3–5 (via HCl/NaOH) to prevent salt dissociation.
- Sonication : Briefly sonicate suspensions to improve dissolution .
Basic: Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C2, piperidinyloxy at C4) via ¹H/¹³C NMR .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ = 299.2) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content (theoretical: ~19.3%) .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How to reconcile conflicting toxicity data in preclinical studies?
Methodological Answer:
- Dose-Response Analysis : Compare studies for dosage ranges (e.g., acute vs. chronic exposure). SDS data (oral LD₅₀ > 2000 mg/kg in rats) suggest low acute toxicity, but chronic effects may vary .
- Model-Specific Factors : Account for species differences (e.g., metabolic pathways in rodents vs. primates).
- In Vitro Correlates : Use hepatocyte or nephrocyte assays to cross-validate in vivo findings .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis/oxidation .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC .
- Lyophilization : For long-term stability, lyophilize the compound and reconstitute before use .
Advanced: How does the dihydrochloride salt form affect pharmacokinetics compared to the free base?
Methodological Answer:
- Solubility-Bioavailability Trade-off : The salt improves aqueous solubility (critical for IV administration) but may reduce membrane permeability. Use logP measurements (free base: ~2.1 vs. salt: <0.5) to predict absorption .
- In Vivo Dissociation : Monitor plasma Cl⁻ levels to assess salt dissociation rates.
- Pharmacodynamic Impact : Compare receptor binding affinity (e.g., IC₅₀) between salt and free base using SPR or radioligand assays .
Advanced: What computational methods predict biological activity of derivatives?
Methodological Answer:
- QSAR Modeling : Train models on existing data (e.g., IC₅₀ values for kinase inhibition) to predict activity of novel analogs.
- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina and PyMOL .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize solubility, toxicity, and metabolic stability .
Advanced: How to resolve contradictions in receptor binding affinity studies?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer pH, temperature (25°C), and ion concentrations (e.g., Mg²⁺ for GPCRs).
- Orthogonal Validation : Cross-check radioligand displacement data with SPR or ITC for thermodynamic consistency .
- Allosteric Effects : Test for non-competitive inhibition via Schild regression analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
